molecular formula C17H13ClFNO4S B2812895 methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291831-99-6

methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2812895
CAS No.: 1291831-99-6
M. Wt: 381.8
InChI Key: KLRLHHKYNASWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core functionalized with a sulfone group (1,1-dioxide), a fluorine atom at position 7, and a 3-chloro-4-methylphenyl substituent at position 3.

Properties

IUPAC Name

methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO4S/c1-10-3-5-12(8-13(10)18)20-9-16(17(21)24-2)25(22,23)15-7-11(19)4-6-14(15)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRLHHKYNASWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of the benzothiazine ring system, followed by the introduction of the fluoro, chloro, and methyl groups at specific positions on the aromatic ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

Methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Implications for Research and Development

Synthetic Challenges : The 3-chloro-4-methylphenyl group may complicate synthesis due to steric hindrance and regioselectivity issues, compared to the simpler 4-methoxyphenyl group in ’s compound .

However, the hydrophobic substituent in the target compound may alter binding affinity or selectivity .

Regulatory Considerations : The absence of a CAS number for the target compound highlights the need for further characterization to meet regulatory standards for pharmaceuticals.

Biological Activity

Methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS Number: 1291831-99-6) is a synthetic compound belonging to the benzothiazine class, which has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClFNO4SC_{17}H_{13}ClFNO_4S, with a molecular weight of approximately 381.8 g/mol. The structure includes a benzothiazine core characterized by the presence of chlorine and fluorine substituents, which are crucial for its biological activity.

PropertyValue
Molecular Formula C₁₇H₁₃ClFNO₄S
Molecular Weight 381.8 g/mol
CAS Number 1291831-99-6

Biological Activity Overview

Research indicates that compounds in the benzothiazine family exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiazine derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacteria and fungi, suggesting that this compound may also exhibit similar effects .
  • Antitumor Activity : Some benzothiazine derivatives have been investigated for their potential antitumor effects. In vitro studies have indicated that these compounds can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antitumor Activity

A study evaluating the antitumor activity of various benzothiazine derivatives found that modifications in substituents significantly influenced their efficacy against tumor cells. The presence of electron-withdrawing groups like chlorine was correlated with enhanced activity against human cancer cell lines .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • DNA Interaction : Some studies suggest that these compounds may bind to DNA or interfere with DNA replication processes.
  • Reactive Oxygen Species (ROS) Generation : Benzothiazines may induce oxidative stress in target cells, leading to apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazineC₁₇H₁₃ClFNO₄SDifferent substitution pattern; varied activity
Methyl 5-(trifluoromethyl)-benzothiazine carboxamideC₁₇H₁₃F₃N₂O₂SContains trifluoromethyl; potential for different reactivity
Methyl 6-fluoro-4H-1,4-benzothiazineC₁₇H₁₃FNO₄SLacks the chloro-substituent; different biological activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.